1-Methyl-4-methylsulfonylpyrazol-3-amine

Description

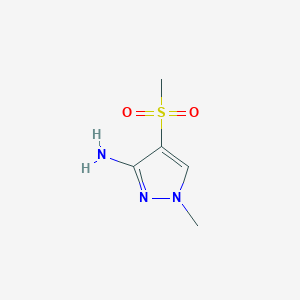

1-Methyl-4-methylsulfonylpyrazol-3-amine is a pyrazole derivative featuring a methyl group at position 1 and a methylsulfonyl group at position 2.

Properties

IUPAC Name |

1-methyl-4-methylsulfonylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8-3-4(5(6)7-8)11(2,9)10/h3H,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBKGTJSPIMNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-methylsulfonylpyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.

Introduction of Substituents: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

Amination: The amine group at the third position can be introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-methylsulfonylpyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: N-substituted pyrazoles.

Scientific Research Applications

1-Methyl-4-methylsulfonylpyrazol-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methylsulfonylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Electron-Withdrawing Groups : Sulfonyl (SO₂CH₃) and trifluoromethyl (CF₃) substituents enhance stability and polarity compared to methylsulfanyl (S–CH₃) or cyclopropyl groups .

Biological Relevance : Pyridinyl and pyrimidinyl substituents (e.g., in and ) are common in drug design for targeting kinases or GPCRs. The target compound’s sulfonyl group may improve binding to sulfonamide-sensitive enzymes .

Synthetic Challenges : Copper-mediated coupling () and chiral resolution () highlight the complexity of introducing diverse substituents to pyrazole cores.

Biological Activity

1-Methyl-4-methylsulfonylpyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by the presence of a methylsulfonyl group. Its molecular formula is , with a molecular weight of 174.23 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. It may act by binding to active sites on enzymes, thereby inhibiting their function.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antibiotics or preservatives.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against various cancer types, showing IC50 values in the micromolar range, indicating its potential as a therapeutic agent.

- Herbicidal Applications : In agricultural studies, this compound was evaluated for its herbicidal properties. It showed selective toxicity towards certain weed species while exhibiting low toxicity to crops, making it a candidate for environmentally friendly herbicides.

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in clinical settings as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.